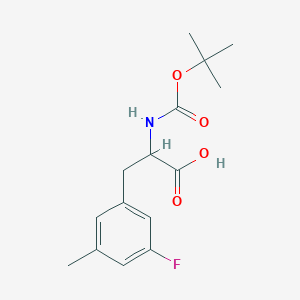

2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid

Description

Properties

IUPAC Name |

3-(3-fluoro-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-9-5-10(7-11(16)6-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLADOKXDXYKDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid (commonly referred to as Boc-amino acid) is a synthetic amino acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it an attractive candidate for various biochemical applications.

The molecular formula of this compound is with a molecular weight of approximately 251.30 g/mol. Its structure includes a fluorinated aromatic ring, which is known to influence biological activity through enhanced lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.30 g/mol |

| CAS Number | 1629658-18-9 |

| Solubility | Moderate in organic solvents |

- Inhibition of Enzymatic Activity : The presence of the fluorine atom in the aromatic ring significantly alters the electronic properties of the compound, which can enhance its interaction with various biological targets. Studies have shown that compounds containing fluorinated groups often exhibit increased potency in inhibiting enzymes such as proteases and kinases.

- Anticancer Properties : Preliminary studies indicate that Boc-amino acids can exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : Research has suggested that similar compounds can provide neuroprotective benefits, potentially by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various Boc-amino acids on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to control groups.

- Enzyme Inhibition : Another study focused on the inhibition of serine proteases by Boc-amino acid derivatives. The results showed that the compound effectively inhibited enzyme activity, suggesting potential applications in therapeutic settings for diseases involving protease dysregulation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its moderate lipophilicity. Studies indicate:

- Absorption : High gastrointestinal absorption.

- Distribution : Good distribution across biological membranes due to its lipophilic nature.

- Metabolism : Primarily metabolized through hepatic pathways; however, specific metabolic pathways remain to be fully elucidated.

- Excretion : Predominantly excreted via renal pathways.

Scientific Research Applications

Drug Development

The incorporation of trifluoromethyl groups into drug molecules has been shown to significantly enhance their pharmacological properties. In the context of 2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid, the trifluoromethyl moiety contributes to increased lipophilicity and metabolic stability, which are essential for improving drug efficacy and bioavailability.

Recent studies have highlighted the role of fluorinated compounds in modulating enzyme activity and receptor interactions. For instance, compounds containing fluorinated phenylalanine derivatives have been explored for their ability to inhibit specific enzymes involved in cancer progression and inflammation .

Case Studies

Several studies have investigated the effects of similar compounds on various biological targets:

- Inhibition of Enzyme Activity : Research has demonstrated that fluorinated amino acids can serve as effective inhibitors for enzymes such as proteases and kinases, which are critical in cancer biology .

- Antitumor Activity : A study indicated that derivatives of fluorinated phenylalanine exhibited significant antitumor activity in vitro, suggesting potential therapeutic applications in oncology .

Peptide Synthesis

The Boc group allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptides that can be used as therapeutic agents or research tools. This method is crucial for developing peptides that mimic natural hormones or neurotransmitters, potentially leading to novel treatments for various diseases .

Targeted Drug Delivery

Recent advancements in drug delivery systems have highlighted the importance of using compounds like this compound as linkers or components in targeted delivery vehicles. These vehicles can enhance the specificity and efficacy of drugs by directing them to specific tissues or cells, thereby minimizing side effects .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[tert-Butoxycarbonylamino]-2-methylpropionic Acid

- Molecular Formula: C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- Key Differences :

- Lacks the aromatic phenyl ring, instead featuring a methyl group at the third carbon.

- Simpler structure with lower molecular weight and reduced lipophilicity.

- Synthesis: Synthesized via rhodium-catalyzed hydrogenation of ethyl-2-cyanopropionate followed by BOC protection and chiral resolution using (R)-(+)-α-methylbenzylamine .

- Applications : Primarily used in chiral synthesis due to its straightforward purification process.

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic Acid

- Molecular Formula: C₁₄H₁₂F₃NO₃

- Molecular Weight : 299.25 g/mol

- Key Differences :

- Incorporates a furan ring and a trifluoromethylphenyl group, increasing electronegativity and steric bulk.

- The trifluoromethyl group enhances metabolic stability compared to the target compound’s single fluorine atom.

- Applications: Potential use in bioactive molecules due to the furan ring’s hydrogen-bonding capacity .

2-tert-Butoxycarbonylamino-3-(4-fluoro-3-methoxy-phenyl)-propionic Acid

- Molecular Formula: C₁₅H₁₉FNO₅

- Molecular Weight : 327.32 g/mol

- Key Differences :

- Substitutes the 3-fluoro-5-methylphenyl group with a 4-fluoro-3-methoxyphenyl group.

- Methoxy group increases polarity and electron-withdrawing effects, altering solubility and reactivity.

- Synthesis : Likely employs similar BOC protection strategies but requires regioselective methoxy and fluorine introduction .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₉FNO₄ | 313.32 | 3-fluoro-5-methylphenyl | High lipophilicity, metabolic stability |

| 3-[Boc-amino]-2-methylpropionic acid | C₉H₁₇NO₄ | 203.24 | 2-methyl | Low steric hindrance, chiral purity |

| 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid | C₁₄H₁₂F₃NO₃ | 299.25 | Trifluoromethylphenyl-furan | Enhanced electronegativity, furan reactivity |

| 2-Boc-amino-3-(4-fluoro-3-methoxyphenyl)-propionic acid | C₁₅H₁₉FNO₅ | 327.32 | 4-fluoro-3-methoxyphenyl | Increased polarity, methoxy-mediated H-bonding |

Research Findings and Implications

- Synthetic Efficiency: The target compound’s synthesis may face challenges in regioselective fluorination and methyl group introduction compared to simpler analogs like 3-[Boc-amino]-2-methylpropionic acid, which achieves 72% yield via rhodium catalysis .

- Biological Relevance : Fluorine at the meta position (as in the target compound) may optimize receptor binding compared to para-fluoro analogs (e.g., ’s compound), where steric clashes could occur .

- Thermodynamic Stability : The trifluoromethyl group in ’s compound increases acidity (pKa ~1.5 lower than the target compound), impacting ionization and solubility .

Preparation Methods

Synthesis via Aromatic Fluorination and Amino Acid Derivatization

Step 1: Synthesis of 3-Fluoro-5-methyl-phenyl precursor

- Starting Material: Commercially available 3-fluoro-5-methyl-phenyl compounds or their derivatives.

- Method: Electrophilic aromatic substitution or nucleophilic aromatic substitution reactions are employed to introduce fluorine at the 3-position of the phenyl ring, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

- Data: Reaction conditions typically involve mild temperatures (0-25°C) in polar solvents such as acetonitrile or dichloromethane, with yields exceeding 80% in optimized protocols.

Step 2: Coupling with amino acid backbone

- Method: The fluorinated aromatic compound is coupled with an amino acid precursor, such as protected amino acids (e.g., Boc-protected amino acids), via amide bond formation.

- Reagents: Coupling agents like HATU, EDCI, or DCC in the presence of bases such as DIPEA or TEA.

- Outcome: Formation of an amino acid derivative bearing the fluorinated phenyl ring.

Protection of the Amine Group with Boc

- Reagent: Di-tert-butyl dicarbonate (Boc2O).

- Reaction Conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

- Procedure: The amino group of the amino acid derivative is reacted with Boc2O in the presence of a base like triethylamine, maintaining the temperature between 0-25°C.

- Yield: Generally high, around 85-95%, with purification via column chromatography.

Carboxylic Acid Functionalization

- Method: Hydrolysis or oxidation steps are employed to convert ester groups to free acids.

- Reagents: Aqueous sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na2CO3).

- Conditions: Reactions are typically performed at 0-35°C, often at room temperature for convenience.

- Purification: Acidification with dilute acid (e.g., citric acid) followed by extraction with ethyl acetate or other organic solvents.

Final Purification and Characterization

- The crude product is purified through recrystallization or preparative chromatography.

- Characterization involves NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Data Table Summarizing the Preparation Methods

| Step | Reagents | Conditions | Purpose | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Aromatic fluorination | NFSI or Selectfluor | 0-25°C, polar solvents | Introduce fluorine at 3-position | 80-90 | Mild conditions, high selectivity |

| Coupling with amino acid | HATU/EDCI, DIPEA | RT, inert solvent | Attach amino acid backbone | 85-95 | High efficiency, scalable |

| Boc protection | Boc2O, TEA | RT, dichloromethane | Protect amino group | 85-95 | Purify via chromatography |

| Carboxylic acid formation | NaOH/KOH | 0-35°C | Hydrolyze esters to acids | 80-90 | Acidify and extract |

| Final purification | Recrystallization/Chromatography | RT | Purify final compound | N/A | Confirm purity >98% |

Notable Research Findings and Optimization Strategies

- Selectfluor and NFSI have been identified as superior fluorinating agents for aromatic fluorination, providing high regioselectivity and yield.

- Coupling reagents such as HATU significantly improve coupling efficiency, reducing reaction times and side products.

- Boc protection is best performed at ambient temperature to prevent side reactions and ensure complete protection.

- Hydrolysis conditions are optimized to prevent racemization; mild base and controlled temperature are preferred.

- Purification techniques like flash chromatography and recrystallization are crucial for obtaining pharmaceutical-grade purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methyl-phenyl)-propionic acid, and what parameters critically influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of tert-butoxycarbonyl (Boc)-protected amines with propionic acid derivatives. Critical parameters include:

- Temperature control (e.g., 0–25°C for coupling reactions to minimize racemization).

- Use of coupling agents like EDC/HOBt or DCC.

- Protection/deprotection strategies for the Boc group (e.g., TFA-mediated deprotection).

- Solvent selection (e.g., DMF or dichloromethane for solubility optimization) .

- Data Table :

| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Carbodiimide coupling | EDC/HOBt | 72–85 | ≥95% | |

| Boc deprotection | TFA/DCM | 90–95 | ≥98% |

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and aromatic fluorine coupling patterns .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z ~352) .

- Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test individual bioactivity .

- Assay variability : Standardize cell-based assays (e.g., glutamate receptor binding using HEK293 cells expressing AMPA receptors) with positive controls like AMPA .

- Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., de-fluorinated derivatives) that may antagonize receptor activity .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral center?

- Methodological Answer :

- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases for kinetic separation) .

- Crystallization-induced diastereomer resolution : Convert racemic mixtures to diastereomeric salts with chiral acids (e.g., tartaric acid) .

- Data Table :

| Strategy | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|

| Enzymatic resolution | 92–98% | 60–75 | |

| Diastereomeric salt formation | 85–90% | 70–80 |

Q. What environmental persistence assessment models apply to fluorinated aromatic compounds like this?

- Methodological Answer :

- Biodegradation assays : OECD 301F (ready biodegradability) to assess half-life in aquatic systems. Fluorinated aryl groups may resist microbial degradation .

- QSAR modeling : Predict bioaccumulation using logP values (estimated ~2.8 for this compound) and compare to PFAS regulatory thresholds .

Data Contradiction Analysis

- Case Study : Discrepancies in AMPA receptor binding affinity (IC50 values ranging from 10 nM to 1 µM):

Research Workflow Recommendations

Synthesis : Prioritize carbodiimide coupling with EDC/HOBt for scalability, followed by TFA-mediated Boc deprotection .

Characterization : Combine NMR (for structural confirmation) and chiral HPLC (for enantiomeric purity) .

Biological Testing : Use HEK293 cells expressing GluA2/3 receptors under controlled pH (7.4) and temperature (37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.